6-β-Hydroxycortisol Sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-β-Hydroxycortisol Sulfate (CAS 53587-06-7) is a sulfated metabolite of cortisol, a glucocorticoid hormone critical for stress response and metabolism. It is formed through hydroxylation at the 6β position by cytochrome P450 3A (CYP3A) enzymes, followed by sulfation via sulfotransferases . This conjugate is excreted in urine and serves as a biomarker for assessing CYP3A activity and renal transporter function . Its molecular formula is C21H28O9S (molecular weight: 458.53 g/mol), distinguishing it from non-sulfated cortisol metabolites .

Preparation Methods

Enzymatic Synthesis via CYP3A4 and Sulfotransferases

The primary biosynthetic route for 6-β-hydroxycortisol sulfate begins with cortisol, which undergoes hydroxylation at the 6β-position catalyzed by CYP3A4, followed by sulfation at the 21-hydroxy group mediated by sulfotransferases (SULTs).

Hydroxylation by CYP3A4

CYP3A4, a hepatic cytochrome P450 enzyme, introduces a hydroxyl group at the 6β-position of cortisol. Studies using human liver microsomes demonstrate that CYP3A4 induction (e.g., by rifampicin) increases cortisol 6β-hydroxylase activity, correlating with elevated urinary 6-β-hydroxycortisol levels . The reaction proceeds under physiological conditions (pH 7.4, 37°C), requiring NADPH as a cofactor.

Key Parameters

-

Substrate : Cortisol (10–100 µM)

-

Enzyme Source : Human liver microsomes or recombinant CYP3A4

-

Reaction Time : 30–60 minutes

Sulfation by Sulfotransferases

The 21-hydroxy group of 6-β-hydroxycortisol is sulfated by SULTs, particularly SULT2A1, using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.

Optimized Conditions

Chemical Synthesis Strategies

Chemical synthesis offers an alternative to enzymatic methods, enabling large-scale production and isotopic labeling.

Regioselective Hydroxylation and Sulfation

Hungerford et al. developed a boronate ester-based approach to achieve regioselective sulfation of steroids . For 6-β-hydroxycortisol sulfate:

-

Protection of 16β,17β-Diols : A boronate ester is formed at the 16β,17β positions to shield these hydroxyl groups.

-

Hydroxylation at 6β : Cortisol is treated with a hydroxylating agent (e.g., OsO₄ or microbial enzymes) under controlled conditions.

-

Sulfation at 21-Hydroxy : The 21-hydroxy group is sulfated using sulfur trioxide-pyridine complex (SO₃-Py) in anhydrous dimethylformamide (DMF).

-

Deprotection : The boronate ester is removed via oxidative cleavage (H₂O₂/NaOH).

Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boronate Protection | Phenylboronic acid, DMF, 25°C | 95 |

| Hydroxylation | OsO₄, NMO, acetone/H₂O, 0°C | 75 |

| Sulfation | SO₃-Py, DMF, 50°C | 85 |

| Deprotection | H₂O₂ (30%), NaOH, 25°C | 90 |

Isotopic Labeling Techniques

Stable isotope-labeled 6-β-hydroxycortisol sulfate is synthesized for metabolic studies :

-

Deuterium Incorporation : Cortisol is treated with D₂O and Pd/BaSO₄ under hydrogen-deuterium exchange conditions.

-

UV-Induced Hydroxylation : The deuterated cortisol undergoes UV irradiation in the presence of H₂O₂ to introduce the 6β-hydroxy group.

-

Sulfation : The 21-hydroxy group is sulfated using [³⁵S]-SO₃-Py.

Isotopic Purity

Purification and Analytical Validation

Liquid-Liquid Extraction (LLE)

Post-synthesis, the compound is purified using tert-butyl methyl ether (TBME) :

-

Extraction : Mix reaction mixture with TBME (1:1 v/v), shake for 20 minutes.

-

Centrifugation : 2,000 × g for 20 minutes.

-

Drying : Evaporate organic layer under nitrogen.

Chromatographic Analysis

-

LC-MS/MS :

Challenges and Advancements

Regioselectivity in Sulfation

Competing sulfation at the 3β- and 17α-hydroxyl groups remains a challenge. Boronate ester protection and enzyme engineering (e.g., SULT2A1 mutants) improve 21-sulfate specificity.

Scalability of Enzymatic Methods

While enzymatic synthesis is stereospecific, NADPH and PAPS costs limit industrial-scale production. Cell-free systems with cofactor recycling (e.g., glucose-6-phosphate dehydrogenase) are under development .

Chemical Reactions Analysis

Types of Reactions

6-β-Hydroxycortisol Sulfate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 6-β position can be oxidized to form ketones or aldehydes.

Reduction: The sulfate group can be reduced to regenerate the hydroxyl group.

Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

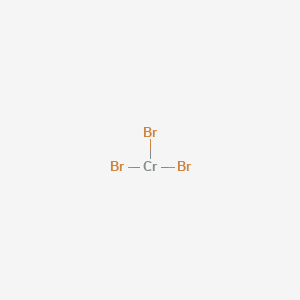

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to substitute the sulfate group.

Major Products Formed

Oxidation: Formation of 6-β-ketocortisol or 6-β-aldehydecortisol.

Reduction: Regeneration of 6-β-Hydroxycortisol.

Substitution: Formation of 6-β-substituted cortisol derivatives.

Scientific Research Applications

Biomarker for CYP3A Activity

6-β-Hydroxycortisol and its sulfate form are recognized as important biomarkers for assessing CYP3A activity. The formation clearance (CL_f) of 6-β-hydroxycortisol and 6-β-hydroxycortisone has been established as a reliable probe to evaluate CYP3A4 activity in vivo. This is particularly relevant in pharmacokinetics, where understanding drug metabolism is essential for optimizing therapeutic regimens.

Case Study: Drug Interaction Studies

In a study evaluating the effects of itraconazole, an antifungal agent known to inhibit CYP3A4, researchers found that the CL_f of 6-β-hydroxycortisol significantly decreased upon administration of the drug. Specifically, doses of 200 mg and 400 mg resulted in reductions of 40-49% and 51% respectively in the CL_f, indicating substantial CYP3A4 inhibition . This demonstrates the utility of 6-β-hydroxycortisol as a sensitive marker for detecting CYP3A4 activity alterations due to drug interactions.

Predicting Drug Metabolism

The ratio of urinary 6-β-hydroxycortisol to cortisol has been shown to correlate strongly with midazolam clearance, a standard probe substrate for CYP3A activity. A study involving healthy female subjects demonstrated that this ratio was the most predictive marker for hepatic CYP3A activity during both inhibition and induction phases .

Table: Predictive Value of Urinary Ratios

| Condition | Urinary Ratio | Predictive Value |

|---|---|---|

| Control Phase | 6-β-Hydroxycortisol/Cortisol | Baseline measurement |

| Inhibition Phase | Decreased Ratio | Correlates with reduced clearance |

| Induction Phase | Increased Ratio | Correlates with increased clearance |

This predictive capability is vital for personalized medicine, allowing clinicians to adjust dosages based on individual metabolic responses.

Clinical Applications in Transplant Medicine

In renal transplant patients, monitoring the metabolism of immunosuppressants like tacrolimus is critical. The combined clearance of endogenous 6-β-hydroxycortisol and 6-β-hydroxycortisone has been proposed as a biomarker to predict tacrolimus metabolism, helping to tailor immunosuppressive therapy .

Case Study: Tacrolimus Dose Adjustment

Research indicated that patients with higher levels of urinary 6-β-hydroxycortisol required lower doses of tacrolimus due to enhanced metabolism. Conversely, those with lower levels exhibited higher drug concentrations, necessitating dose adjustments to avoid toxicity .

Evaluation of Drug-Induced Liver Injury

The measurement of 6-β-hydroxycortisol levels can also aid in evaluating drug-induced liver injury (DILI). Elevated levels may indicate impaired hepatic function or altered drug metabolism pathways. Studies have suggested that monitoring these metabolites can provide insights into liver health and function during drug therapy .

Mechanism of Action

6-β-Hydroxycortisol Sulfate exerts its effects primarily through its role as a metabolite of cortisol. The mechanism involves:

CYP3A4 Catalysis: The enzyme CYP3A4 catalyzes the hydroxylation of cortisol at the 6-β position, forming 6-β-Hydroxycortisol.

Sulfation: The hydroxyl group is then sulfated, enhancing its solubility and facilitating its excretion in urine.

Regulation of Cortisol Levels: By serving as a biomarker for CYP3A4 activity, it helps in regulating cortisol levels and maintaining homeostasis.

Comparison with Similar Compounds

Structural and Metabolic Differences

| Compound | Structural Feature | Metabolic Pathway | Conjugation Type | Key Enzymes Involved |

|---|---|---|---|---|

| 6-β-Hydroxycortisol Sulfate | 6β-hydroxylation + sulfation | CYP3A → sulfotransferases | Sulfate | CYP3A, SULTs |

| 6-α-Hydroxycortisol | 6α-hydroxylation | CYP3A (minor pathway) | Free or glucuronide | CYP3A, UGTs |

| Tetrahydrocortisol (THF) | Reduction of 4-5 double bond + 3-keto | 5β-reductase + 3α-HSD | Glucuronide | AKR1C, UGTs |

| Cortisone | Oxidation of 11β-hydroxyl group | 11β-HSD2 | Free or sulfate | 11β-HSD2 |

| Cortisol-21-Sulfate | Direct sulfation at C21 | Sulfotransferases | Sulfate | SULTs |

Key Observations:

- 6β vs. 6α-Hydroxycortisol : The 6β isomer is the major CYP3A-derived metabolite, while the 6α form is less abundant and may reflect alternative hydroxylation pathways . Analytical methods like HPLC and LC-MS are required to distinguish these diastereomers due to identical molecular weights but distinct chromatographic retention times .

- Sulfate vs. Glucuronide Conjugates: Sulfated conjugates (e.g., 6β-hydroxycortisol sulfate) exhibit higher water solubility, reducing extraction efficiency in organic solvents like dichloromethane compared to glucuronides . This impacts immunoassay accuracy due to differential cross-reactivity .

Analytical Challenges

- Cross-Reactivity in Immunoassays: 6β-hydroxycortisol shows significant cross-reactivity (≥20%) with cortisol antibodies in commercial immunoassays, leading to overestimation of urinary free cortisol (UFC) . For example, Liaison cortisol immunoassay results were 20% higher in the presence of 300 µg/L 6β-hydroxycortisol .

- LC-MS Superiority : High-resolution mass spectrometry (HRMS) avoids cross-reactivity and quantifies 6β-hydroxycortisol sulfate with precision (CV <15%) . In contrast, GC-MS requires derivatization but offers comparable accuracy for cortisol and its metabolites .

Clinical and Pharmacokinetic Relevance

- CYP3A Biomarker Variability : The urinary 6β-hydroxycortisol/cortisol ratio correlates with hepatic CYP3A activity but exhibits high inter-individual variability (e.g., 5.9 ± 2.68 mL/min/kg in midazolam clearance studies), limiting its reliability compared to 4β-hydroxycholesterol . Stress-induced cortisol fluctuations further confound this ratio .

- Disease Associations: Hypertensive patients show elevated sulfate-conjugated 6β-hydroxycortisol, suggesting altered sulfation/glucuronidation balance in cortisol metabolism . In rheumatoid arthritis, urinary 6β-hydroxycortisol levels remain within normal ranges, indicating disease-specific metabolic patterns .

- Renal Transporter Biomarker: 6β-hydroxycortisol is proposed as an endogenous biomarker for organic anion transporter (OAT) activity, reflecting drug-transporter interactions .

Stability and Excretion

- 6β-hydroxycortisol is unstable in the presence of β-glucuronidase, with levels decreasing by 14–30% post-treatment, necessitating quantification of its free form only .

- Sulfate conjugates account for >93% of total cortisol metabolites in smokers, highlighting their dominance in certain metabolic states .

Biological Activity

6-β-Hydroxycortisol sulfate is a significant metabolite of cortisol, primarily produced through the action of cytochrome P450 3A4 (CYP3A4). Understanding its biological activity is crucial for elucidating its role in cortisol metabolism and its potential implications in various clinical conditions. This article reviews the biological activity of 6-β-hydroxycortisol sulfate, including its metabolic pathways, clinical significance, and applications as a biomarker.

Metabolic Pathways

6-β-Hydroxycortisol is synthesized from cortisol via hydroxylation, predominantly mediated by CYP3A4. This enzymatic process occurs in the liver and other tissues, resulting in the excretion of 6-β-hydroxycortisol in urine. The activity of CYP3A4 can be influenced by various drugs, which can either induce or inhibit this enzyme, thus affecting cortisol clearance and metabolism.

Key Enzymatic Reactions

- CYP3A4 Activity : Responsible for converting cortisol to 6-β-hydroxycortisol.

- Influence of Drugs : Inducers like modafinil can enhance CYP3A4 activity, leading to increased conversion rates of cortisol to its metabolites .

Clinical Significance

The levels of 6-β-hydroxycortisol sulfate can serve as biomarkers for assessing CYP3A4 activity and may indicate underlying metabolic disorders. Abnormal levels may suggest conditions such as Cushing's syndrome or Addison's disease.

Biomarker Potential

Research indicates that the combined clearance of 6-β-hydroxycortisol and its related metabolites can predict CYP3A-mediated metabolism of various drugs, including immunosuppressants. A study involving healthy subjects showed that the clearance rates correlated significantly with pharmacokinetics of cyclosporine, highlighting its potential utility in clinical pharmacology .

Research Findings

Recent studies have explored the implications of 6-β-hydroxycortisol sulfate in various contexts:

- Drug Interaction Studies :

- Comparative Analysis :

- Pediatric Considerations :

Data Tables

Case Studies

Several case studies have highlighted the relevance of 6-β-hydroxycortisol sulfate:

- Case Study on Drug Interactions : Patients taking modafinil showed altered cortisol metabolism due to increased CYP3A4 activity, leading to reduced efficacy of hydrocortisone therapy .

- Clinical Assessment : In patients with suspected Cushing's syndrome, elevated urinary levels of 6-β-hydroxycortisol were observed, supporting its role as a diagnostic marker .

Q & A

Basic Research Questions

Q. How can LC-MS/MS be optimized for simultaneous quantification of 6β-hydroxycortisol sulfate and cortisol in human urine?

LC-MS/MS methods for quantifying 6β-hydroxycortisol sulfate and cortisol require optimization of multiple reaction monitoring (MRM) transitions and stable isotope-labeled internal standards. Key parameters include:

- MRM transitions : Use m/z 379.2→325.2 for 6β-hydroxycortisol and m/z 363.2→121.1 for cortisol, with deuterated analogs (e.g., 6β-hydroxycortisol-d4) to correct for matrix effects .

- Linearity : Validated ranges of 1.00–300 ng·mL⁻¹ (cortisol) and 5.00–1500 ng·mL⁻¹ (6β-hydroxycortisol), with intra-/inter-batch precision <15% and accuracy within -6.9% to 5.7% .

- Sample preparation : Solid-phase extraction or dilute-and-shoot protocols to minimize ion suppression .

Q. What analytical challenges arise when distinguishing 6β-hydroxycortisol sulfate from isomeric metabolites in biological matrices?

Chromatographic separation is critical due to structural similarities between 6β-hydroxycortisol sulfate and isomers like 6α-hydroxycortisol. Strategies include:

- High-resolution columns : Use C18 or HILIC columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve peaks .

- MS/MS specificity : Leverage unique fragment ions (e.g., m/z 325.2 for 6β-hydroxycortisol) and MS³/MS⁴ capabilities to confirm identity .

- Cross-validation : Compare retention times and spectral patterns against synthetic standards .

Q. What role does 6β-hydroxycortisol sulfate play as a biomarker in adrenocortical carcinoma (ACC)?

Elevated urinary 6β-hydroxycortisol sulfate is indicative of ACC due to dysregulated cortisol metabolism. Key findings include:

- ACC diagnosis : Urinary 6β-OHF excretion increases 56-fold (median) during mitotane therapy, reflecting CYP3A4 induction .

- Enzymatic dysregulation : ACC patients show deficiencies in 3β-HSD and 11β-hydroxylase, shifting cortisol metabolism toward 6β-hydroxylation .

Advanced Research Questions

Q. How do enzymatic interconversions between cortisol, cortisone, and their 6β-hydroxylated metabolites affect urinary metabolite ratios?

The reversible conversion of cortisol to cortisone via 11β-hydroxysteroid dehydrogenase (11β-HSD) complicates interpretation of urinary ratios. Methodological considerations:

- Combined clearance (CLf) : Calculate CLf using the sum of cortisol + cortisone and their 6β-hydroxylated metabolites to account for interconversion .

- In vitro validation : Use recombinant 11β-HSD to quantify bidirectional kinetics and adjust for enzyme activity in vivo .

Q. How reliable is the urinary 6β-hydroxycortisol/cortisol ratio as a CYP3A4 activity probe under pharmacological inhibition?

The ratio has limited sensitivity for CYP3A4 inhibition due to:

- Variability : High intra-subject variability (±40%) in cortisol renal clearance (CLr) confounds ratio interpretation .

- Weak inhibition signals : Potent CYP3A4 inhibitors (e.g., itraconazole) reduce the ratio by only 15–65%, whereas in vitro IC₅₀ values (3.1–3.4 nM) suggest stronger inhibition .

- Alternative metrics : Use formation clearance (CLf) instead, which correlates better with hepatic CYP3A4 activity .

Q. What in vitro methodologies are recommended for characterizing CYP3A4-mediated 6β-hydroxylation kinetics?

- Recombinant enzymes : Express CYP3A4 in supersomes to measure Kₘ (Michaelis constant) and Vₘₐₓ for 6β-hydroxycortisol formation .

- Inhibitor panels : Validate specificity using troleandomycin (CYP3A4 inhibitor) and orphenadrine (CYP2B6 inhibitor) to isolate contributions from competing isoforms .

- Data analysis : Fit Michaelis-Menten curves (e.g., GraphPad Prism) and report IC₅₀ values normalized to unbound inhibitor concentrations .

Q. How does developmental maturation impact 6β-hydroxycortisol sulfate excretion in neonates?

Neonates exhibit distinct cortisol metabolism:

- Dominant pathway : 64% of urinary cortisol metabolites in newborns are 6β-hydroxycortisol, reflecting immature 11β-HSD and CYP3A4 activity .

- Diagnostic utility : Elevated 6β-OHF may indicate impaired cortisol clearance but requires age-adjusted reference intervals .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in CYP3A4 modulation studies?

- Paired t-tests : Compare pre-/post-treatment metabolite levels with Bonferroni correction for multiple comparisons (α ≤0.017) .

- Sigmoid models : Fit dose-response curves to estimate IC₅₀ and Eₘₐₓ for inhibitors like itraconazole .

- Power analysis : Account for inter-subject variability (e.g., 30% CV in 6β-OHF excretion) to determine sample size .

Q. Contradictions and Limitations

- Urinary ratio variability : Stress-induced cortisol fluctuations (e.g., from modafinil side effects) can artifactually lower 6β-hydroxycortisol/cortisol ratios, necessitating cortisol normalization via total cortisol equivalents (TCE) .

- CYP3A4 specificity : While 6β-hydroxylation is primarily CYP3A4-mediated, CYP2B6 contributes up to 52% of cortisone metabolism, requiring isoform-specific inhibitors for accurate attribution .

Properties

CAS No. |

53587-06-7 |

|---|---|

Molecular Formula |

C21H30O9S |

Molecular Weight |

458.522 |

IUPAC Name |

[2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] hydrogen sulfate |

InChI |

InChI=1S/C21H30O9S/c1-19-5-3-11(22)7-14(19)15(23)8-12-13-4-6-21(26,17(25)10-30-31(27,28)29)20(13,2)9-16(24)18(12)19/h7,12-13,15-16,18,23-24,26H,3-6,8-10H2,1-2H3,(H,27,28,29)/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1 |

InChI Key |

DHXWQUUKVSNJDI-UJXAPRPESA-N |

SMILES |

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C)O)O |

Synonyms |

6-β-Hydroxycortisol Monosulfate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.